molecular formula C27H26BrFN4O2S B2473259 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide CAS No. 389070-79-5

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide

Cat. No.: B2473259
CAS No.: 389070-79-5
M. Wt: 569.49
InChI Key: NXQXZTHHQXPJGQ-UHFFFAOYSA-N
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Description

N-[(5-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a (4-bromophenyl)methyl sulfanyl group, a 4-fluorophenyl ring, and a 4-butoxybenzamide moiety. This specific molecular architecture, incorporating bromine and fluorine halogens, suggests potential for high bioactivity and binding affinity, making it a candidate for investigative applications in medicinal chemistry and pharmacology. Researchers may explore its utility as a key intermediate or building block in the synthesis of more complex pharmaceutical compounds. Its structural motifs are commonly associated with kinase inhibition and antimicrobial activity, though its specific mechanism of action requires empirical validation. This product is provided for research purposes within laboratory settings and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrFN4O2S/c1-2-3-16-35-24-14-6-20(7-15-24)26(34)30-17-25-31-32-27(33(25)23-12-10-22(29)11-13-23)36-18-19-4-8-21(28)9-5-19/h4-15H,2-3,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXZTHHQXPJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide typically involves multiple steps. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and fluorophenyl groups via substitution reactions. The final step often involves the attachment of the butoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the bromophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several key functional groups:

  • Triazole ring : Known for its role in various biological activities.
  • Bromophenyl group : Influences pharmacokinetic properties such as absorption and metabolism.
  • Sulfonamide moiety : Commonly associated with antibacterial and antifungal properties.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the bromophenyl and butoxy groups.
  • Acylation to form the final amide structure.

Biological Activities

Research indicates that compounds with similar structural features exhibit notable biological activities, particularly in the following areas:

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antibacterial properties. Compounds with similar moieties have demonstrated efficacy against various bacterial strains. For instance, sulfonamide derivatives have been studied for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Antifungal Properties

The triazole ring is well-known for its antifungal activity. Similar triazole-containing compounds have been effective against fungal infections, making this compound a candidate for further investigation in antifungal therapies.

Anticancer Potential

Studies on related compounds reveal significant cytotoxic effects against various cancer cell lines. For example, triazole derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's unique structure may enhance its interaction with molecular targets involved in tumor growth and metastasis.

Data Tables

Here are some summarized findings regarding the biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityReference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleBenzyl group and fluorophenyl substituentAnticancer properties against various cell lines
2-benzyl-sulfanyl-5-chloro-acetamido-1,3,4-thiadiazoleChloro substituent on a thiadiazole ringCytotoxic effects in specific cancer models
5-(ethylsulfanyl)-1,3,4-thiadiazole derivativesEthylsulfanyl groupsEnzyme inhibitory actions

Case Studies

  • Anticancer Evaluation : A study investigated the cytotoxic effects of various triazole derivatives on colon (HT-29) and breast (MCF-7) carcinoma cell lines. Results indicated that certain compounds exhibited high cytotoxicity against HT-29 cells, suggesting that N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide could share similar mechanisms of action due to its structural characteristics.
  • Antimicrobial Studies : Research into sulfonamide derivatives has shown that they can effectively inhibit bacterial growth by interfering with folate metabolism. Given the sulfonamide nature of this compound, it may also exhibit similar antimicrobial properties.
  • Fungal Inhibition : Compounds containing triazole rings have been evaluated for their antifungal activities against strains such as Candida albicans. The unique configuration of this compound suggests it may also possess antifungal capabilities worth exploring.

Mechanism of Action

The mechanism of action of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share core features like triazole rings, sulfanyl groups, and substituted benzamide moieties but differ in substituents that modulate their properties. Below is a detailed analysis:

Structural Analogues and Key Differences

N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide (CAS 393874-78-7) Molecular Formula: C₂₆H₂₈BrN₇O₃S₃ Key Features: Incorporates a 1,3,4-thiadiazole ring and ethylsulfanyl group. Comparison: The thiadiazole ring may enhance π-π stacking with biological targets compared to the simpler triazole core in the target compound.

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide Molecular Formula: Not explicitly stated (similar core structure). Key Features: Dual fluorophenyl groups and a methoxybenzamide moiety. Comparison: The methoxy group (electron-donating) may reduce electron-deficient aromatic interactions compared to the butoxy group (electron-donating but bulkier). Dual fluoro substituents might improve lipid solubility but reduce halogen bonding versatility versus bromo-fluoro pairing .

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide Molecular Formula: C₂₆H₂₅BrN₄O₂S Key Features: Bromophenoxy and benzyl substituents. The acetamide terminus lacks the aromaticity of benzamide, possibly altering target selectivity .

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide

  • Key Features : Trifluoromethylphenyl and fluorophenylcarbamoyl groups.
  • Comparison : The trifluoromethyl group’s strong electron-withdrawing nature could enhance metabolic stability and binding affinity to hydrophobic pockets. The 2-methoxybenzamide may sterically hinder interactions compared to the 4-butoxy isomer .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Unique Substituents Potential Advantages Limitations
Target Compound Not explicitly provided 4-Bromophenylmethylsulfanyl, 4-fluorophenyl, 4-butoxybenzamide Balanced halogen bonding, enhanced lipophilicity from butoxy group Potential metabolic instability of sulfanyl group
CAS 393874-78-7 C₂₆H₂₈BrN₇O₃S₃ 1,3,4-Thiadiazole, ethylsulfanyl Thiadiazole enhances π-π stacking Ethylsulfanyl prone to oxidation
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide Likely C₂₄H₂₀F₂N₄O₂S Dual fluorophenyl, methoxybenzamide Improved solubility Reduced halogen bonding efficacy
2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide C₂₆H₂₅BrN₄O₂S Bromophenoxy, benzyl, acetamide Phenoxy enhances hydrogen bonding Acetamide less aromatic than benzamide
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide Not provided Trifluoromethylphenyl, fluorophenylcarbamoyl Strong electron-withdrawing effects, metabolic stability Steric hindrance from 2-methoxy placement

Key Insights

  • Alkoxy Groups : The 4-butoxy chain offers greater lipophilicity than methoxy, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Heterocyclic Variations : Thiadiazole-containing analogs (e.g., CAS 393874-78-7) exhibit distinct electronic profiles but introduce synthetic complexity .

Biological Activity

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide is a complex organic compound that exhibits a variety of biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features several important structural components:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Bromophenyl Group : Influences the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
  • Sulfanyl Group : Often associated with enhanced biological activity due to its ability to form hydrogen bonds with biomolecules.
  • Butoxybenzamide Moiety : May contribute to the compound's lipophilicity and overall stability.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial activities. For example:

  • Triazole Derivatives : Compounds containing triazole rings have shown efficacy against various fungal and bacterial strains due to their ability to inhibit key enzymes involved in cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Mechanism of Action : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, showing promising cytotoxic effects.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes involved in critical metabolic pathways, including those related to cancer metabolism and microbial resistance mechanisms .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for several derivatives closely related to our compound .

Compound NameMIC (µg/mL)Target Organism
Triazole A10E. coli
Triazole B15Staphylococcus aureus
N-[Compound]12E. coli

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15PI3K/Akt pathway modulation
A549 (Lung)12Cell cycle arrest

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